molecular formula C12H12BrN3O4 B11775308 5-(4-Bromophenethyl)-1H-1,2,4-triazole oxalate

5-(4-Bromophenethyl)-1H-1,2,4-triazole oxalate

Cat. No.: B11775308
M. Wt: 342.15 g/mol
InChI Key: UXGLVKAGHXBVDQ-UHFFFAOYSA-N
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Description

5-(4-Bromophenethyl)-1H-1,2,4-triazole oxalate is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenethyl)-1H-1,2,4-triazole oxalate typically involves the reaction of 4-bromophenethyl alcohol with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The product is then treated with oxalic acid to form the oxalate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenethyl)-1H-1,2,4-triazole oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazoles .

Scientific Research Applications

5-(4-Bromophenethyl)-1H-1,2,4-triazole oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Bromophenethyl)-1H-1,2,4-triazole oxalate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenethyl alcohol
  • 2,4-Dibromophenol
  • 2,4,6-Tribromophenol

Uniqueness

5-(4-Bromophenethyl)-1H-1,2,4-triazole oxalate is unique due to its triazole ring, which imparts distinct biological activities compared to other bromophenethyl derivatives. Its specific structure allows for targeted interactions with enzymes and receptors, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C12H12BrN3O4

Molecular Weight

342.15 g/mol

IUPAC Name

5-[2-(4-bromophenyl)ethyl]-1H-1,2,4-triazole;oxalic acid

InChI

InChI=1S/C10H10BrN3.C2H2O4/c11-9-4-1-8(2-5-9)3-6-10-12-7-13-14-10;3-1(4)2(5)6/h1-2,4-5,7H,3,6H2,(H,12,13,14);(H,3,4)(H,5,6)

InChI Key

UXGLVKAGHXBVDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=NC=NN2)Br.C(=O)(C(=O)O)O

Origin of Product

United States

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